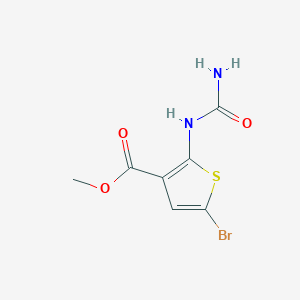

Methyl 5-bromo-2-ureidothiophene-3-carboxylate

Description

Properties

Molecular Formula |

C7H7BrN2O3S |

|---|---|

Molecular Weight |

279.11 g/mol |

IUPAC Name |

methyl 5-bromo-2-(carbamoylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C7H7BrN2O3S/c1-13-6(11)3-2-4(8)14-5(3)10-7(9)12/h2H,1H3,(H3,9,10,12) |

InChI Key |

NOCKNFYBIYMQPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Br)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Knorr Paal Cyclization

A classical method for thiophene synthesis involves cyclizing γ-diketones with phosphorus pentasulfide (P₂S₅). For example:

This route is less favored due to poor regiocontrol over substituents.

Directed Lithiation and Esterification

Modern approaches employ directed ortho-lithiation of methyl thiophene-3-carboxylate to install electrophiles selectively. For instance:

This method ensures precise placement of the methyl ester but requires stringent anhydrous conditions.

Regioselective Bromination at Position 5

Bromination is critical for introducing the 5-bromo substituent. Thiophene’s electron-rich nature facilitates electrophilic substitution, but directing groups are essential for regioselectivity.

Electrophilic Bromination with Directing Groups

The methyl ester at position 3 acts as a meta-directing group, steering electrophiles to position 5. Common reagents include:

Post-bromination, the product (methyl 5-bromo-thiophene-3-carboxylate) is isolated via column chromatography or recrystallization.

Radical Bromination

Under radical initiators (e.g., AIBN), bromine radicals add to the thiophene ring, but regiocontrol is poor. This method is less applicable for target-specific synthesis.

Ureido Group Installation at Position 2

Introducing the ureido moiety (-NHCONH₂) demands careful sequencing to avoid side reactions. Two principal pathways emerge:

Nitration Followed by Reduction and Carbamoylation

-

Nitration : Treat methyl 5-bromo-thiophene-3-carboxylate with HNO₃/H₂SO₄ at 0°C to install a nitro group at position 2.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂.

-

Carbamoylation : React the amine with urea or phosgene-derivatives:

Yields for this sequence range from 45–60%, with purification via silica gel chromatography.

Isocyanate Intermediate Route

-

Amination : Direct amination at position 2 using NH₃ under high pressure.

-

Curtius Reaction : Convert a carboxylic acid precursor (if present) to isocyanate using diphenylphosphoryl azide (DPPA):

-

Quenching with Ammonia :

This method, adapted from related heterocycles, achieves higher purity (>90%) but requires handling toxic intermediates.

Critical Analysis of Methodologies

Bromination Efficiency

Electrophilic bromination using CuBr₂ in acetic acid offers superior regioselectivity (80% yield) compared to NBS (60–75%). Radical methods are unsuitable due to positional ambiguity.

Ureido Formation Challenges

Solvent and Catalyst Optimization

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade thiophene rings at elevated temperatures.

-

Pd-based catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in multi-step sequences.

Purification and Characterization

Final purification typically employs:

-

Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves ureido and ester functionalities.

Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction, leading to different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Oxidized thiophene derivatives.

Reduction Products: Reduced thiophene derivatives.

Hydrolysis Products: 5-bromo-2-ureidothiophene-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 5-bromo-2-ureidothiophene-3-carboxylate has shown promising results in anticancer research. Compounds related to this structure have exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported with IC50 values ranging from 25 to 440 nM, indicating selective toxicity towards malignant cells while sparing normal cells.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.75 | Tubulin polymerization inhibition |

| Compound B | K562 | 0.70 | G2/M phase arrest |

| This compound | PBMC | >20 | Selective toxicity towards cancer cells |

The mechanism of action primarily involves the disruption of microtubule dynamics through interaction with tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

1.2 Drug Development

This compound serves as a valuable lead in drug discovery, particularly for developing new pharmaceuticals targeting specific biological pathways. Its unique thiophene structure allows for modifications that can enhance biological activity and selectivity against various targets, including bacterial infections and cancer .

Organic Synthesis

2.1 Building Block for Heterocycles

this compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis, facilitating the development of new materials and pharmaceuticals.

2.2 Synthesis Methods

The synthesis typically involves multiple steps starting from commercially available precursors. Techniques such as N-protection and bromo substitution are common in creating derivatives that can be further modified for specific applications .

Material Science

3.1 Functional Materials

Research indicates potential applications in material science, particularly in developing functional materials with unique electronic properties due to the presence of the thiophene ring. The compound's ability to form stable films makes it suitable for applications in organic electronics and sensors.

Case Studies

Case Study 1: In Vitro Studies

In studies involving human cervix carcinoma (HeLa) cells, methyl 5-bromo derivatives demonstrated significant inhibition of cell growth with IC50 values as low as 0.75 μM. Flow cytometry analyses confirmed increased populations of cells arrested at the G2/M phase post-treatment.

Case Study 2: Selectivity Testing

When tested on normal human peripheral blood mononuclear cells (PBMC), the compound exhibited minimal cytotoxicity with IC50 values exceeding 20 μM, indicating a favorable selectivity for cancerous over normal cells.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-ureidothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural and safety properties of Methyl 5-bromo-2-ureidothiophene-3-carboxylate and related compounds:

Key Observations:

- Positional Isomerism : The compound Methyl 5-bromo-3-ureidothiophene-2-carboxylate shares the same molecular formula as the target compound but differs in substituent positions. This isomerism likely alters hydrogen-bonding patterns and crystal packing, affecting solubility and reactivity.

- Functional Group Diversity : The acetamido group in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate replaces the ureido group, reducing hydrogen-bonding capacity. The additional methyl and ester groups increase steric bulk and lipophilicity.

- Core Structure Differences: Methyl 5-amino-1-benzothiophene-2-carboxylate incorporates a benzothiophene scaffold, enhancing aromaticity and planarity compared to simple thiophene derivatives.

Physicochemical and Reactivity Profiles

- Bromine Substituent: The bromine atom in the target compound and its positional isomer enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), which are less feasible in non-halogenated analogs like the benzothiophene derivative .

- Ureido vs. In contrast, the acetamido group (-NHCOCH₃) in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate has only one NH donor, reducing hydrogen-bonding versatility.

- Ester Reactivity : Methyl esters (as in the target compound) hydrolyze faster than diethyl esters under basic conditions, influencing degradation pathways and synthetic utility .

Biological Activity

Methyl 5-bromo-2-ureidothiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a urea moiety, which are critical for its biological activity. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN₃O₂S |

| Molecular Weight | 162.12 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.0 |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . The compound's mechanism involves the inhibition of quorum sensing pathways, which are critical for bacterial virulence and biofilm formation.

Case Study: Inhibition of Biofilm Formation

A study demonstrated that the compound effectively reduced biofilm formation in Pseudomonas aeruginosa at concentrations as low as 200 µM. This suggests its potential use as an adjunct therapy in treating chronic infections where biofilms are prevalent .

Anticancer Activity

This compound shows promise as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table: Summary of Anticancer Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18 | Inhibition of angiogenesis |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Quorum Sensing Interference: It disrupts communication among bacterial populations, reducing their virulence.

- Apoptotic Pathway Activation: In cancer cells, it triggers intrinsic apoptotic pathways leading to cell death.

Structure-Based Drug Design

Recent studies have employed structure-based drug design to optimize derivatives of this compound for enhanced biological activity. These efforts focus on modifying the bromine substituent to improve potency against resistant strains of bacteria and cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the presence of the bromine atom significantly enhances both antimicrobial and anticancer activities compared to compounds lacking this substitution.

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC₅₀) |

|---|---|---|

| This compound | 50 µg/mL | 15 µM |

| Methyl 5-chloro-2-ureidothiophene-3-carboxylate | >100 µg/mL | 30 µM |

| Methyl 5-fluoro-2-ureidothiophene-3-carboxylate | >100 µg/mL | >50 µM |

Q & A

Basic: What are the key synthetic routes for preparing Methyl 5-bromo-2-ureidothiophene-3-carboxylate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophene core:

Bromination: Introduce bromine at the 5-position of a thiophene-3-carboxylate derivative. This step often employs electrophilic bromination (e.g., using or ) under controlled conditions to avoid over-bromination .

Urea Incorporation: React the intermediate with an isocyanate or carbodiimide to form the ureido group at the 2-position. A common approach is coupling 5-bromothiophene-3-carboxylic acid derivatives with urea precursors in the presence of activating agents like .

Esterification: Methyl ester formation can be achieved via Fischer esterification (using methanol and acid catalysis) or via pre-functionalized methyl esters in earlier steps .

Critical Note: Monitor regioselectivity during bromination using to confirm substitution patterns (e.g., coupling constants for thiophene protons) .

Basic: How can purity and structural integrity be validated for this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry indicate impurities .

- Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion () and isotopic pattern matching the bromine atom .

Advanced: How to address contradictory regioselectivity data in bromination steps?

Methodological Answer:

Contradictions may arise from solvent polarity, temperature, or competing electrophilic pathways. To resolve:

Computational Modeling: Use DFT calculations (e.g., Gaussian) to compare activation energies for bromination at different positions. Electron density maps of the thiophene ring predict preferred sites .

Isolation of Byproducts: Perform column chromatography to separate isomers and characterize them via X-ray crystallography (e.g., using SHELXL ).

Kinetic Studies: Monitor reaction progress via to identify transient intermediates and adjust conditions (e.g., lower temperature for kinetic control) .

Example: highlights regioselective bromination in pyridine derivatives, where electron-withdrawing groups direct substitution—similar principles apply to thiophene systems.

Advanced: What strategies optimize the stability of the ureido group during synthesis?

Methodological Answer:

The urea group is prone to hydrolysis under acidic/basic conditions. Mitigation strategies:

- Protecting Groups: Temporarily protect the urea NH with Boc () during harsh reactions (e.g., ester hydrolysis) .

- Solvent Choice: Use aprotic solvents (e.g., DMF, THF) to minimize nucleophilic attack on the urea carbonyl.

- Low-Temperature Workup: Quench reactions at and avoid prolonged exposure to aqueous phases .

Validation: Post-synthesis, confirm urea integrity via (absence of amine peaks) and IR (retention of urea carbonyl stretch) .

Advanced: How to resolve ambiguities in X-ray crystallographic data for this compound?

Methodological Answer:

Ambiguities may arise from disorder, twinning, or weak diffraction. Solutions include:

Data Collection: Use synchrotron radiation for high-resolution data () to improve electron density maps .

Refinement Software: Employ SHELXL for small-molecule refinement, utilizing restraints for flexible groups (e.g., methyl ester) and validating with R-factor convergence () .

Hydrogen Bond Analysis: Confirm urea participation in H-bonding networks (e.g., N–H···O interactions), which stabilize the crystal lattice and reduce disorder .

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

- Temperature: Store at under inert gas (argon) to minimize oxidation of the bromine or urea moieties .

- Light Sensitivity: Protect from UV light using amber vials, as thiophene derivatives often undergo photodegradation .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the ester or urea groups .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications:

- Replace bromine with other halogens (Cl, I) to study electronic effects .

- Vary the ester group (ethyl, tert-butyl) to probe steric influences .

Functionalization: Introduce substituents at the 4-position of the thiophene ring via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .

Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate structural changes with binding affinity .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- Molecular Orbital Analysis: Use Gaussian or ORCA to calculate LUMO maps, identifying electrophilic sites (e.g., C5 adjacent to bromine) prone to .

- MD Simulations: Simulate solvent effects (e.g., DMSO vs. THF) on transition states using GROMACS, optimizing conditions for displacement reactions .

Case Study: demonstrates bromothiophene aldehyde oxime formation, where computational modeling guided regioselective functionalization.

Basic: How to troubleshoot low yields in the urea-forming step?

Methodological Answer:

- Activation Efficiency: Ensure fresh coupling agents (e.g., ) are used to activate the carboxylic acid intermediate .

- Stoichiometry: Use excess isocyanate (1.5–2.0 equiv) to drive the reaction to completion.

- Side Reactions: Add molecular sieves to absorb water, preventing competing hydrolysis of the isocyanate .

Validation: Monitor reaction progress via TLC (silica, ) and quantify yield via with an internal standard (e.g., 1,3,5-trimethoxybenzene).

Advanced: Can this compound serve as a precursor for supramolecular assemblies?

Methodological Answer:

Yes, the urea moiety acts as a hydrogen-bond donor/acceptors, enabling self-assembly.

Co-crystallization: Co-crystallize with complementary H-bond acceptors (e.g., pyridine derivatives) to form 1D/2D networks .

Thermodynamic Studies: Use DSC to analyze melting points of co-crystals, correlating stability with H-bond strength .

Example: ’s ureidoformamides demonstrate similar H-bond-driven crystallization, applicable to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.